molecular formula C22H20BrN5O2 B2828355 3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 873076-49-4

3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2828355
CAS RN: 873076-49-4
M. Wt: 466.339
InChI Key: RAJMAUHLDSRNJW-UHFFFAOYSA-N
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Description

3-benzyl-9-(4-bromophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20BrN5O2 and its molecular weight is 466.339. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a broader class of fused purine diones, which are synthesized through complex chemical reactions. For example, the synthesis of [f]-fused purine-2,6-diones involves multi-step processes to create new ring systems, such as [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine, highlighting the compound's relevance in synthetic chemistry and the exploration of new heterocyclic compounds with potential biological activity (Hesek & Rybár, 1994).

Anticancer Activity

The compound and its analogues have been investigated for their anticancer activity. For instance, some purine-diones and pyridopyrimidine-diones have shown promising results against cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Hayallah, 2017).

Antiinflammatory Activity

Analogues of the compound have exhibited antiinflammatory properties in preclinical models. A series of substituted analogues based on the novel pyrimido[2,1-f]purine ring system demonstrated significant antiinflammatory activity, comparable to known anti-inflammatory drugs (Kaminski et al., 1989).

Adenosine Receptor Antagonism

Compounds derived from the pyrido[2,1-f]purine-2,4-dione framework have been evaluated for their affinity towards human adenosine receptors. These studies aim to develop new therapeutic agents targeting the adenosine receptor, which plays a crucial role in various physiological processes (Priego et al., 2002).

Molecular Modeling and Synthesis

Research into the synthesis and molecular modeling of these compounds has led to the discovery of new molecules with potential biological activity. This includes the design and synthesis of olomoucine analogues and their evaluation for anticancer activity, showcasing the compound's relevance in drug discovery and development (Hayallah, 2017).

properties

IUPAC Name

3-benzyl-9-(4-bromophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20BrN5O2/c1-25-19-18(20(29)28(22(25)30)14-15-6-3-2-4-7-15)27-13-5-12-26(21(27)24-19)17-10-8-16(23)9-11-17/h2-4,6-11H,5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJMAUHLDSRNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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